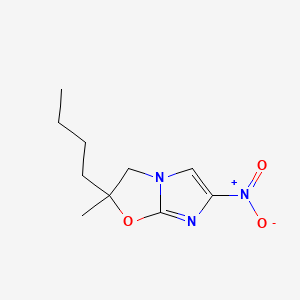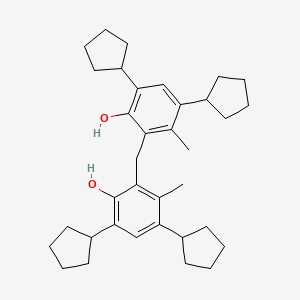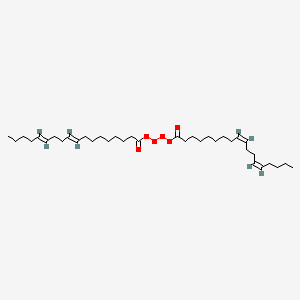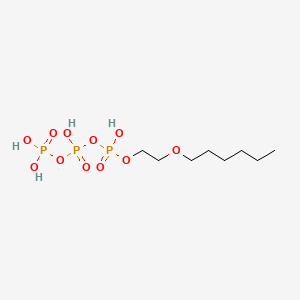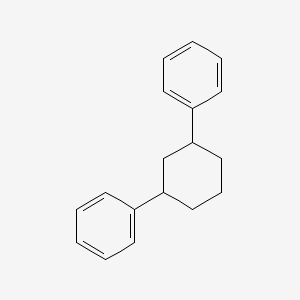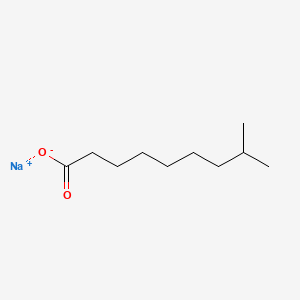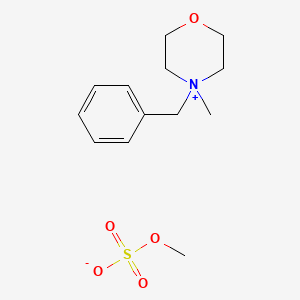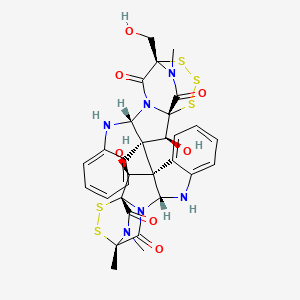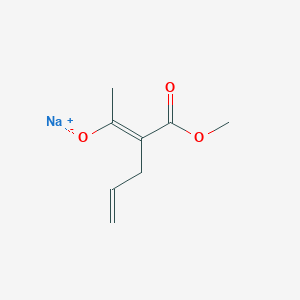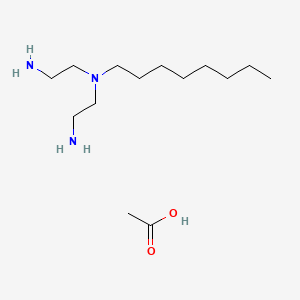
Diethylammonium (Z)-hexadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethylammonium (Z)-hexadec-9-enoate can be synthesized through a reaction between hexadec-9-enoic acid and diethylamine. The reaction typically involves the following steps:
Esterification: Hexadec-9-enoic acid is first esterified with an alcohol, such as methanol, to form methyl hexadec-9-enoate.
Ammonolysis: The ester is then reacted with diethylamine under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and ammonolysis processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylammonium (Z)-hexadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its saturated form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Oxidation can yield diethylammonium hexadec-9-enoate oxides or peroxides.
Reduction: Reduction typically produces diethylammonium hexadecanoate.
Substitution: Substitution reactions can result in various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Diethylammonium (Z)-hexadec-9-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and metabolic disorders.
Industry: It is utilized in the formulation of cosmetics, detergents, and lubricants due to its surfactant properties.
Wirkmechanismus
The mechanism of action of diethylammonium (Z)-hexadec-9-enoate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylammonium hexadecanoate: A saturated analog of diethylammonium (Z)-hexadec-9-enoate.
Diethylammonium octadec-9-enoate: A similar compound with a longer carbon chain.
Diethylammonium dodec-9-enoate: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific unsaturation at the 9th carbon position, which imparts distinct chemical and physical properties. This unsaturation can influence the compound’s reactivity, biological activity, and applications compared to its saturated and differently substituted analogs.
Eigenschaften
CAS-Nummer |
94405-93-3 |
|---|---|
Molekularformel |
C20H41NO2 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
diethylazanium;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/C16H30O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-5-4-2/h7-8H,2-6,9-15H2,1H3,(H,17,18);5H,3-4H2,1-2H3/b8-7-; |
InChI-Schlüssel |
AMLAAJUSPWAEGI-CFYXSCKTSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CC[NH2+]CC |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].CC[NH2+]CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



